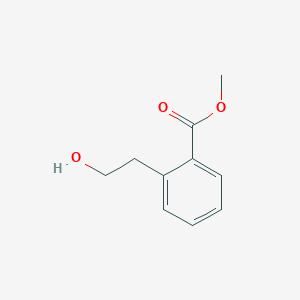

Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester

Description

Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester (IUPAC name: methyl 2-(2-hydroxyethyl)benzoate) is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 2-hydroxyethyl substituent at the ortho position of the aromatic ring.

Properties

IUPAC Name |

methyl 2-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUQDRXTUSMLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 2-(2-hydroxyethyl)benzoate, also known as Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester, is an organic compoundIt is commonly used in perfumes and cosmetics as a fixative, solvent, and stabilizer. It can also be used as an intermediate for drugs, indicating its potential role in interacting with various biological targets.

Biochemical Pathways

Given its use in cosmetics and potential as a pharmaceutical intermediate, it may be involved in a variety of biochemical processes.

Pharmacokinetics

Its solubility in ethanol, dimethyl ether, chloroform, and ethyl acetate, and slight solubility in water, suggest that it may have good bioavailability.

Result of Action

Given its use in cosmetics and potential as a pharmaceutical intermediate, it may have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(2-hydroxyethyl)benzoate. For instance, its stability may be affected by temperature, as it should be stored away from high temperature. Furthermore, its efficacy in cosmetics and perfumes may be influenced by factors such as pH, presence of other ingredients, and individual variations in skin chemistry.

Biochemical Analysis

Biochemical Properties

It is known that benzoate, a related compound, is metabolized through catechol and 2-hydroxymuconic semialdehyde. This suggests that Methyl 2-(2-hydroxyethyl)benzoate might interact with enzymes involved in these metabolic pathways.

Cellular Effects

It is known that benzoates can have antimicrobial effects This suggests that Methyl 2-(2-hydroxyethyl)benzoate might influence cell function by interacting with microbial cells

Molecular Mechanism

It is known that the preparation of this compound involves a thermal reaction of methyl p-hydroxybenzoate with chloroacetic anhydride to generate p-hydroxyphenylacetate. Under alkaline conditions, methyl iodide is added to react with P-hydroxyphenylacetate to generate Methyl 2-(2-hydroxyethyl)benzoate.

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable and does not degrade easily

Metabolic Pathways

It is known that benzoate, a related compound, is metabolized through the protocatechuate branch of the beta-ketoadipate pathway. This suggests that Methyl 2-(2-hydroxyethyl)benzoate might be involved in similar metabolic pathways.

Biological Activity

Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester, commonly known as methyl salicylate (CAS No. 119-36-8), is an organic compound with notable biological activities. It is widely used in various applications, including pharmaceuticals, cosmetics, and food products. This article delves into its biological activity, including antimicrobial properties, toxicity profiles, and potential therapeutic uses.

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Physical State : Liquid at room temperature

- Solubility : Moderately soluble in water (625 mg/L at 30°C) .

1. Antimicrobial Activity

Methyl salicylate exhibits significant antimicrobial properties against a range of microorganisms. Research indicates that it can inhibit both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent inhibition of bacterial growth .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25.3 | 2.5 |

| Escherichia coli | 18.0 | 2.5 |

This table summarizes the antibacterial activity observed in various studies, indicating that methyl salicylate could be a potential candidate for developing new antimicrobial agents.

2. Toxicity Profile

The toxicity of methyl salicylate has been evaluated through various studies:

- Acute Toxicity : The median lethal dose (LD50) in rats is approximately 887 mg/kg body weight, indicating moderate acute oral toxicity .

- Dermal and Inhalation Toxicity : It has low acute dermal and inhalation toxicity but can cause skin irritation and is classified as a weak sensitizer based on animal studies .

- Developmental Effects : Studies have shown that exposure during gestation may lead to neural tube defects in offspring, highlighting the need for caution in pregnant populations .

3. Therapeutic Applications

Methyl salicylate is utilized in various therapeutic contexts:

- Pain Relief : It is commonly found in topical analgesics due to its ability to penetrate the skin and provide relief from muscle and joint pain.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it beneficial in treating conditions such as arthritis .

Case Study 1: Efficacy in Pain Management

A clinical trial investigating the efficacy of methyl salicylate-based topical formulations demonstrated significant pain relief in patients with osteoarthritis compared to placebo groups. The study reported a reduction in pain scores by approximately 30% after two weeks of treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of methyl salicylate, researchers tested its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited MRSA growth at concentrations as low as 50 µg/mL, suggesting its potential as an alternative treatment for resistant bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- CAS Number : 119-36-8

- Physical State : Colorless liquid with a characteristic wintergreen odor.

Pharmaceutical Applications

-

Pain Relief : Methyl salicylate is widely used in topical analgesics for the temporary relief of muscle and joint pain. It acts as a counterirritant by causing a mild inflammatory response that distracts from deeper pain signals. Products containing this compound are often marketed for conditions such as arthritis, sprains, and backaches .

Product Type Active Ingredient Application Topical Analgesics Methyl Salicylate Pain relief for muscles/joints Muscle Rubs Methyl Salicylate Temporary relief of soreness - Anti-inflammatory Properties : Research indicates that methyl salicylate exhibits anti-inflammatory effects, making it beneficial in formulations aimed at reducing inflammation associated with various conditions .

Cosmetic Applications

- Fragrance Ingredient : Methyl salicylate is utilized as a fragrance component in many cosmetic products due to its pleasant scent reminiscent of wintergreen. It is often found in lotions, creams, and perfumes .

- UV Absorber : The compound also serves as a UV absorber in sunscreen formulations, helping to protect the skin from harmful ultraviolet rays .

Food Preservation

Methyl salicylate has been explored for its potential as a food preservative due to its antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, extending the shelf life of various food products .

Case Studies

- Topical Formulation Study : A clinical trial evaluated the effectiveness of a topical formulation containing methyl salicylate for patients with chronic joint pain. The study found significant improvements in pain levels compared to a placebo group, demonstrating its efficacy in pain management .

- Cosmetic Safety Assessment : An evaluation conducted by the Australian Inventory of Industrial Chemicals assessed the safety profile of methyl salicylate in cosmetic products. The findings indicated that when used within recommended concentrations, it poses minimal risk to human health while providing beneficial properties .

Safety and Regulatory Information

Methyl salicylate is generally recognized as safe when used appropriately; however, it can cause skin irritation or allergic reactions in sensitive individuals. Regulatory bodies such as the European Chemicals Agency have established guidelines for its safe use in consumer products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of benzoic acid esters are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Benzoic Acid Methyl Esters

Physicochemical Properties

- Solubility: Hydroxyethyl and acetylamino groups improve water solubility compared to nitro or methoxy substituents, which are more hydrophobic.

Research Implications and Gaps

- Bioactivity Mechanisms : The hydroxyethyl group’s role in antitumor activity warrants further investigation, particularly its interaction with cellular targets like topoisomerases or kinases.

- Environmental Impact : Nitro- and halogenated analogs (e.g., 3-iodo-propenyl in ) may pose ecological risks, necessitating degradation studies.

- Structural Optimization: Hybrid derivatives, such as those combining hydroxyethyl and benzoxazolyl groups, could synergize antitumor and fluorescence properties for theranostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.